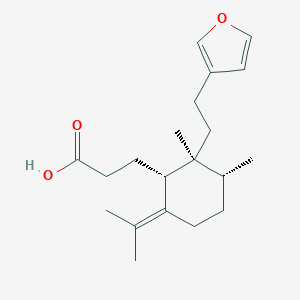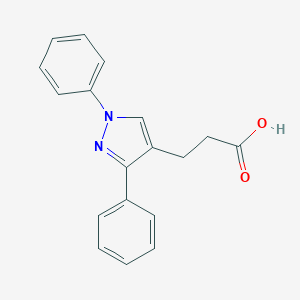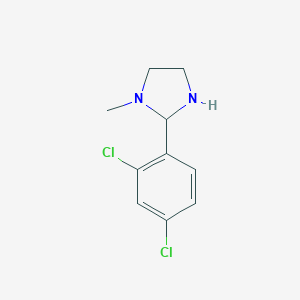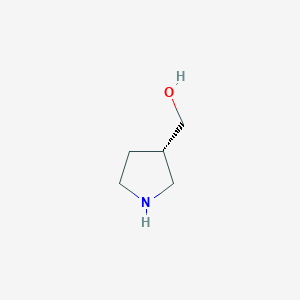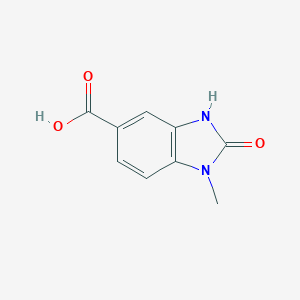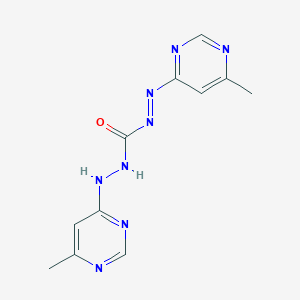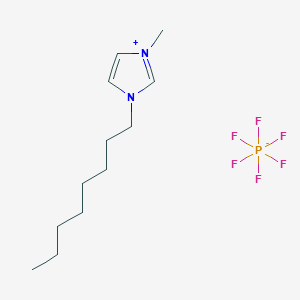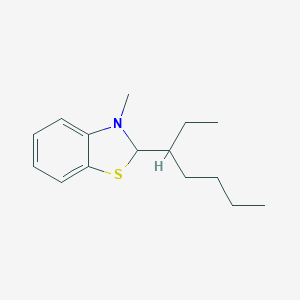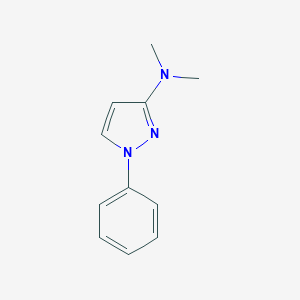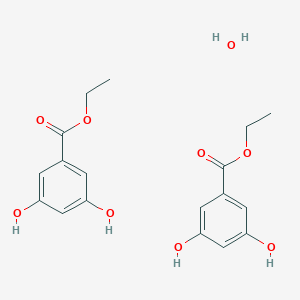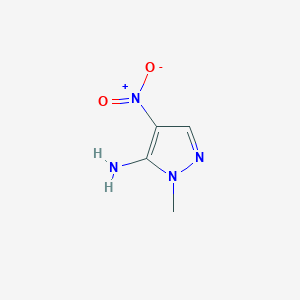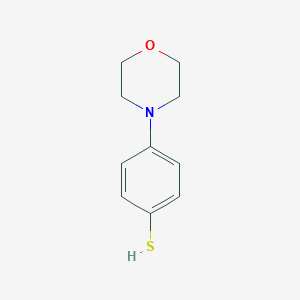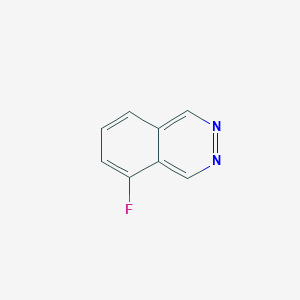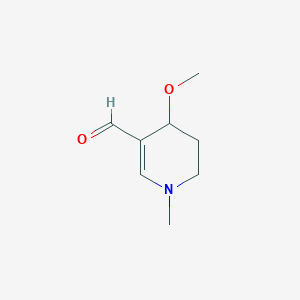
2,2-Difluorohex-5-yne-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluorohex-5-yne-1,4-diamine is a compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. This compound is a versatile building block that can be used in the synthesis of various organic compounds. In
Wirkmechanismus
The mechanism of action of 2,2-Difluorohex-5-yne-1,4-diamine is not well understood. However, it is believed to inhibit the activity of enzymes that are involved in various metabolic pathways. It has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is involved in the synthesis of nucleic acids. It has also been shown to inhibit the activity of thymidylate synthase, an enzyme that is involved in the synthesis of DNA.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2,2-Difluorohex-5-yne-1,4-diamine are not well understood. However, it has been shown to have anti-cancer, anti-viral, and anti-inflammatory properties. It has also been shown to have potential applications in the treatment of bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,2-Difluorohex-5-yne-1,4-diamine in lab experiments include its high yield in synthesis, its versatility in the synthesis of various organic compounds, and its potential applications in various fields of scientific research. The limitations of using 2,2-Difluorohex-5-yne-1,4-diamine in lab experiments include its high toxicity and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2,2-Difluorohex-5-yne-1,4-diamine. One direction is to further investigate its mechanism of action and its biochemical and physiological effects. Another direction is to explore its potential applications in the treatment of bacterial infections. Additionally, research can be conducted to explore its potential applications in the synthesis of new materials and fluorescent dyes. Finally, research can be conducted to develop new synthetic methods for 2,2-Difluorohex-5-yne-1,4-diamine that are more efficient and environmentally friendly.
Conclusion:
2,2-Difluorohex-5-yne-1,4-diamine is a versatile building block that has potential applications in various fields of scientific research. The synthesis of this compound involves the reaction of 1,4-diaminobutane with 2,2-difluoroacetylene in the presence of a catalyst. It has been shown to have anti-cancer, anti-viral, and anti-inflammatory properties. Its mechanism of action and biochemical and physiological effects are not well understood. The advantages of using 2,2-Difluorohex-5-yne-1,4-diamine in lab experiments include its high yield in synthesis, its versatility in the synthesis of various organic compounds, and its potential applications in various fields of scientific research. The limitations of using 2,2-Difluorohex-5-yne-1,4-diamine in lab experiments include its high toxicity and the lack of understanding of its mechanism of action. There are several future directions for research on 2,2-Difluorohex-5-yne-1,4-diamine, including further investigation of its mechanism of action and its biochemical and physiological effects, exploration of its potential applications in the treatment of bacterial infections, and development of new synthetic methods that are more efficient and environmentally friendly.
Synthesemethoden
The synthesis of 2,2-Difluorohex-5-yne-1,4-diamine involves the reaction of 1,4-diaminobutane with 2,2-difluoroacetylene. The reaction is carried out in the presence of a catalyst such as palladium on carbon or copper iodide. The reaction yields 2,2-Difluorohex-5-yne-1,4-diamine as a white crystalline solid with a high yield.
Wissenschaftliche Forschungsanwendungen
2,2-Difluorohex-5-yne-1,4-diamine has potential applications in various fields of scientific research. It is used as a building block in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and materials. It has been used in the synthesis of anti-cancer drugs, anti-viral drugs, and anti-inflammatory drugs. It is also used in the synthesis of fluorescent dyes and polymers.
Eigenschaften
CAS-Nummer |
110483-06-2 |
|---|---|
Produktname |
2,2-Difluorohex-5-yne-1,4-diamine |
Molekularformel |
C6H10F2N2 |
Molekulargewicht |
148.15 g/mol |
IUPAC-Name |
2,2-difluorohex-5-yne-1,4-diamine |
InChI |
InChI=1S/C6H10F2N2/c1-2-5(10)3-6(7,8)4-9/h1,5H,3-4,9-10H2 |
InChI-Schlüssel |
QSJHCTOZEMYUJJ-UHFFFAOYSA-N |
SMILES |
C#CC(CC(CN)(F)F)N |
Kanonische SMILES |
C#CC(CC(CN)(F)F)N |
Synonyme |
2,2-difluoro-5-hexyne-1,4-diamine 2,2-difluoro-5-hexyne-1,4-diamine dihydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



